molecular formula C8H5Cl2F3O2 B15340870 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol

Cat. No.: B15340870
M. Wt: 261.02 g/mol
InChI Key: DRPOVZVKKVQQNZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.02 g/mol. Its unique structure incorporates both a 2,4-dichlorophenyl ring and a trifluoroethane-1,1-diol moiety, making it a valuable synthetic intermediate in various research fields. The compound is characterized by its two hydroxyl groups attached to a central carbon, which is also bonded to a trifluoromethyl group. This arrangement, combined with the chlorinated aromatic ring, provides specific reactivity and potential for interaction with biological targets. In research, this compound serves as a versatile building block for the synthesis of more complex molecules. Its potential applications span pharmaceuticals, where it can be used to develop biologically active compounds, and agrochemicals, where its structure may contribute to the creation of pesticides or herbicides. The presence of multiple functional groups allows for various chemical transformations, including esterification of the hydroxyl groups and further substitution on the aromatic ring. This product is intended for research purposes and is not for human therapeutic use or veterinary use. Researchers can leverage its distinct chemical profile to explore new synthetic pathways and develop novel compounds with specific desired properties.

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(6(10)3-4)7(14,15)8(11,12)13/h1-3,14-15H

InChI Key

DRPOVZVKKVQQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol typically involves the reaction of 2,4-dichlorophenyl compounds with trifluoroethane derivatives under controlled conditions. One common method includes the use of halogenated intermediates and subsequent reduction or substitution reactions to introduce the trifluoroethane moiety .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Group Applications References
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol C₈H₅Cl₂F₃O₂ (inferred) 2,4-Dichlorophenyl Diol Pharmaceutical intermediate
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol HCl C₈H₈ClF₃NO₂·HCl 2-Amino-5-chlorophenyl Diol + HCl salt Efavirenz intermediate
Fluoral Hydrate C₂H₃F₃O₂ None Diol Trifluoromethylation reagent
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₃Cl₂F₃O 3,5-Dichlorophenyl Ketone Agrochemical precursor
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol C₁₀H₉F₂N₃O 2,4-Difluorophenyl + triazole Alcohol Antifungal agent

Key Research Findings

  • Antifungal Activity : Triazole-containing derivatives (e.g., compound 9g) exhibit potent antifungal activity via CYP51 binding, suggesting that similar mechanisms may apply to dichlorophenyl-trifluoroethane diols .
  • Synthetic Flexibility : The trifluoroethane-diol scaffold allows modular substitution, enabling applications in drug design (e.g., efavirenz) and agrochemicals .
  • Safety Considerations: Hydrochloride salts (e.g., 1-(2-amino-5-chlorophenyl)- variant) require strict adherence to GHS safety protocols due to reactivity .

Gaps and Contradictions

  • Limited direct data on the synthesis and bioactivity of this compound necessitates extrapolation from structural analogs.

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